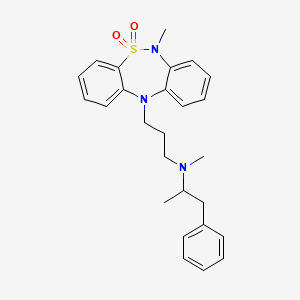
Pretiadil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PRETIADIL is a thiadiazepine dioxide derivative patented by the American pharmaceutical company Bristol-Myers Co. It is primarily known for its coronary vasodilating properties, making it a significant compound in cardiovascular research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PRETIADIL involves several steps, starting with the preparation of the thiadiazepine ring. The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the ring structure. The process may involve the use of various reagents such as sulfur, nitrogen sources, and oxidizing agents to achieve the desired thiadiazepine dioxide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place. The industrial production methods also focus on minimizing waste and ensuring the safety of the workers involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
PRETIADIL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The thiadiazepine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted thiadiazepine compounds with different functional groups.
Scientific Research Applications
PRETIADIL has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying thiadiazepine chemistry and its derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases due to its vasodilating properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of PRETIADIL involves its interaction with specific molecular targets in the cardiovascular system. It exerts its effects by binding to receptors on the surface of vascular smooth muscle cells, leading to the relaxation of these cells and subsequent vasodilation. The pathways involved include the nitric oxide signaling pathway and the cyclic guanosine monophosphate (cGMP) pathway.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A benzodiazepine with anxiolytic properties.
Thiadiazole: A compound with a similar thiadiazole ring structure.
Sildenafil: A phosphodiesterase inhibitor with vasodilating effects.
Uniqueness
PRETIADIL is unique due to its specific thiadiazepine dioxide structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, this compound has a targeted effect on coronary vasodilation, making it particularly valuable in cardiovascular research and treatment.
Properties
CAS No. |
30840-27-8 |
|---|---|
Molecular Formula |
C26H31N3O2S |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-methyl-N-[3-(6-methyl-5,5-dioxobenzo[c][1,2,5]benzothiadiazepin-11-yl)propyl]-1-phenylpropan-2-amine |
InChI |
InChI=1S/C26H31N3O2S/c1-21(20-22-12-5-4-6-13-22)27(2)18-11-19-29-24-15-8-7-14-23(24)28(3)32(30,31)26-17-10-9-16-25(26)29/h4-10,12-17,21H,11,18-20H2,1-3H3 |
InChI Key |
FYVHKPBTSMGGBG-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)N(C)CCCN2C3=CC=CC=C3N(S(=O)(=O)C4=CC=CC=C42)C |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CCCN2C3=CC=CC=C3N(S(=O)(=O)C4=CC=CC=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





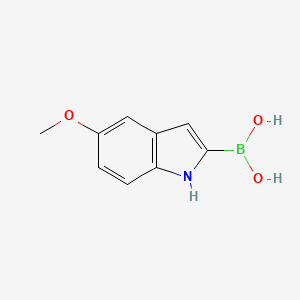
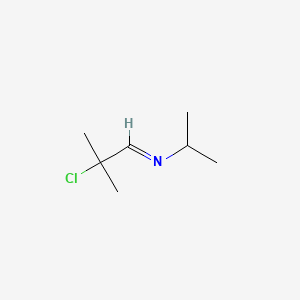
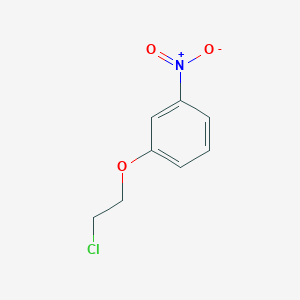
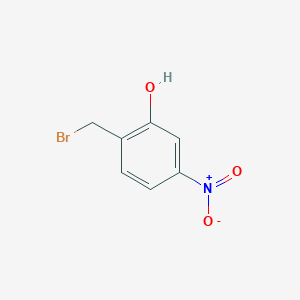
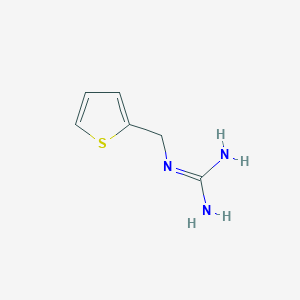

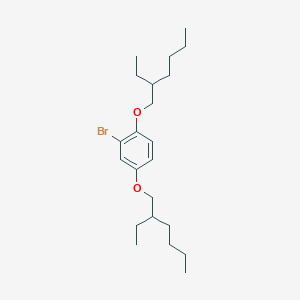
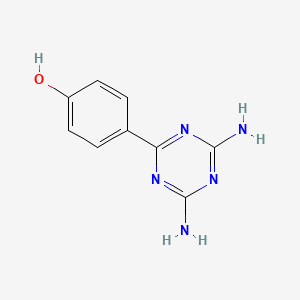
![3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile](/img/structure/B1622000.png)


